molecular formula C9H15BrO2 B13062886 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane

3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane

Katalognummer: B13062886
Molekulargewicht: 235.12 g/mol
InChI-Schlüssel: LVWDIFRGPLALKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is a chemical compound with the molecular formula C₉H₁₅BrO₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a bromomethyl group attached to a cyclopentyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of 1-(bromomethyl)cyclopentanol with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the oxetane ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and consistency .

Wirkmechanismus

The mechanism of action of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function . The oxetane ring can also undergo ring-opening reactions, which may play a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is unique due to the combination of the oxetane ring and the bromomethyl-cyclopentyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H15BrO2

Molekulargewicht

235.12 g/mol

IUPAC-Name

3-[1-(bromomethyl)cyclopentyl]oxyoxetane

InChI

InChI=1S/C9H15BrO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2

InChI-Schlüssel

LVWDIFRGPLALKB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CBr)OC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.